

# The Discovery and Development of NGP555: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**NGP555** is a novel, orally bioavailable small molecule that acts as a gamma-secretase modulator (GSM), investigated for the treatment and prevention of Alzheimer's disease (AD).[1] [2] Unlike gamma-secretase inhibitors (GSIs) which block the enzymatic activity of y-secretase and can lead to mechanism-based toxicities due to inhibition of Notch signaling, **NGP555** allosterically modulates the enzyme.[3][4] This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, non-toxic amyloid-beta (A $\beta$ ) peptides, such as A $\beta$ 37 and A $\beta$ 38, at the expense of the highly amyloidogenic and pathogenic A $\beta$ 42 isoform.[1] This document provides an in-depth technical guide on the discovery and development history of **NGP555**, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols employed in its evaluation.

# Mechanism of Action: y-Secretase Modulation

The  $\gamma$ -secretase complex is a multi-subunit protease responsible for the final cleavage of APP, leading to the generation of A $\beta$  peptides of varying lengths. In Alzheimer's disease, an imbalance in this process leads to an overproduction of A $\beta$ 42, which readily aggregates to form the amyloid plaques characteristic of the disease.

**NGP555** interacts with the y-secretase complex, inducing a conformational change that alters its processivity. This allosteric modulation results in a shift in the primary cleavage site, leading



to a decrease in the production of A $\beta$ 42 and a concurrent increase in the production of shorter, more soluble, and less toxic A $\beta$  isoforms, notably A $\beta$ 37 and A $\beta$ 38. A key advantage of this mechanism is the preservation of the  $\epsilon$ -cleavage of APP and the processing of other  $\gamma$ -secretase substrates, such as Notch, thereby avoiding the toxicities associated with GSIs.



Click to download full resolution via product page

Figure 1: NGP555 Mechanism of Action.

### **Preclinical Development**

The preclinical evaluation of **NGP555** involved in vitro and in vivo studies to assess its potency, selectivity, and efficacy in a relevant animal model of Alzheimer's disease.

## In Vivo Efficacy in Tg2576 Mouse Model

A key preclinical study involved the chronic administration of **NGP555** to Tg2576 mice, a transgenic model that overexpresses a mutant form of human APP and develops agedependent Aβ plaques and cognitive deficits.



- Animal Model: Male and female Tg2576 mice.
- Treatment Groups:
  - Vehicle control (normal rodent chow).
  - NGP555-treated (NGP555 milled into rodent chow at a concentration calculated to deliver a target daily dose). A study with a similar compound used doses of 20, 60, and 120 mg/kg/day. Another study with NGP555 (identified as Compound 4) used an estimated dose of 50 mg/kg/day.
- Administration: Ad libitum feeding of the medicated or control chow for a period of 7 months, starting at 6 or 8 months of age (prior to or during early plaque deposition).
- Behavioral Assessment: At the end of the treatment period, cognitive function was assessed
  using a battery of behavioral tests, including the Y-maze and Morris water maze, to evaluate
  spatial learning and memory.
- Tissue Collection and Analysis: Following behavioral testing, mice were euthanized, and brain tissue was collected. One hemisphere was fixed for immunohistochemical analysis of Aβ plaque burden, while the other was processed for biochemical analysis of Aβ levels.
- Brain Homogenization for Aβ ELISA:
  - Brain tissue was homogenized in a tissue homogenization buffer (e.g., 2 mM Tris pH 7.4,
     250 mM sucrose, 0.5 mM EDTA, 0.5 mM EGTA) with added protease inhibitors.
  - Sequential extraction was performed to separate soluble and insoluble Aβ fractions. This
    typically involves centrifugation and extraction with diethylamine (DEA) for the soluble
    fraction and formic acid for the insoluble fraction.
- Aβ Quantification: Levels of Aβ40, Aβ42, Aβ37, and Aβ38 in the brain homogenates were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs), such as those from Mesoscale Discovery.





Click to download full resolution via product page

Figure 2: Preclinical Experimental Workflow.

#### **Preclinical Results**

Chronic administration of **NGP555** in Tg2576 mice led to a significant reduction in brain A $\beta$ 42 levels and a decrease in both diffuse and neuritic plaques. This was accompanied by an increase in the levels of shorter A $\beta$  peptides, consistent with the proposed mechanism of



action. Importantly, these pathological improvements were associated with the prevention of cognitive decline in the treated animals.

| Preclinical Study: NGP555 in Tg2576 Mice |                        |
|------------------------------------------|------------------------|
| Parameter                                | Observation            |
| Brain Aβ42 Levels                        | Significantly reduced  |
| Brain Aβ40 Levels                        | Reduced                |
| Brain Aβ38 Levels                        | Increased              |
| Amyloid Plaque Burden                    | Significantly reduced  |
| Cognitive Function                       | Prevention of deficits |

# **Clinical Development: Phase 1 Trials**

Following the promising preclinical results, **NGP555** advanced to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. Additionally, these studies aimed to demonstrate target engagement by measuring changes in  $A\beta$  isoform levels in the cerebrospinal fluid (CSF).

## Phase 1a: Single Ascending Dose (SAD) Study

- Objective: To assess the safety and pharmacokinetics of single oral doses of NGP555.
- Design: Randomized, placebo-controlled, double-blind study in young, healthy volunteers.
- Dose Cohorts: 25 mg to 300 mg.

#### Phase 1b: Multiple Ascending Dose (MAD) Study

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of NGP555 and to assess its effect on CSF Aβ biomarkers.
- Design: 14-day, randomized, placebo-controlled, double-blind study in healthy volunteers aged 40-65.



- Dose Cohorts: 100 mg, 200 mg, and 400 mg administered orally once daily.
- Participant Screening: Healthy male and female volunteers aged 40-65 years meeting specific inclusion and exclusion criteria.
- Randomization: Participants were randomized to receive either **NGP555** or a matching placebo in a 3:1 ratio (6 active, 2 placebo per cohort).
- Dosing: Once-daily oral administration of NGP555 (100 mg, 200 mg, or 400 mg) or placebo for 14 consecutive days.
- Safety and Tolerability Monitoring: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
- Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time
  points after dosing on Day 1 and Day 14 to determine the plasma concentration-time profiles
  of NGP555 and its metabolites.
- Pharmacodynamic (PD) Assessment (CSF Analysis):
  - In a subset of participants in the 200 mg and 400 mg cohorts, CSF samples were collected via a lumbar catheter at baseline (pre-dose on Day 1) and on Day 14.
  - CSF was analyzed for levels of Aβ37, Aβ38, and Aβ42 using validated Mesoscale Discovery (MSD) electrochemiluminescence immunoassays.





Click to download full resolution via product page

Figure 3: Phase 1b Multiple Ascending Dose Study Workflow.

#### **Clinical Results**

In the Phase 1 trials, **NGP555** was found to be safe and well-tolerated in healthy volunteers, with dose-dependent plasma exposure. The analysis of CSF biomarkers provided proof of target engagement in humans.



| Phase 1b MAD Study: CSF Biomarker<br>Changes (Day 14 vs. Baseline) |                                          |
|--------------------------------------------------------------------|------------------------------------------|
| Dose Group                                                         | Mean Favorable Change in Aβ37/Aβ42 Ratio |
| Placebo                                                            | 2%                                       |
| 200 mg NGP555 (n=4)                                                | 36%                                      |
| 400 mg NGP555 (n=2)                                                | 51%                                      |

These results demonstrated that **NGP555** successfully penetrates the central nervous system and modulates  $\gamma$ -secretase activity as intended, leading to a favorable shift in the ratio of A $\beta$  isoforms.

#### Conclusion

The discovery and early development of **NGP555** have established it as a promising disease-modifying therapeutic candidate for Alzheimer's disease. Its mechanism as a  $\gamma$ -secretase modulator offers a potential safety advantage over earlier approaches targeting this enzyme. Preclinical studies in the Tg2576 mouse model demonstrated robust efficacy in reducing A $\beta$  pathology and preventing cognitive decline. Subsequent Phase 1 clinical trials in healthy volunteers confirmed the safety and tolerability of **NGP555** and provided clear evidence of target engagement in the central nervous system. These findings support the continued clinical development of **NGP555** and other  $\gamma$ -secretase modulators as a potential strategy for the treatment and prevention of Alzheimer's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents PMC







[pmc.ncbi.nlm.nih.gov]

- 3. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of NGP555: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8069123#discovery-and-development-history-of-ngp555]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com